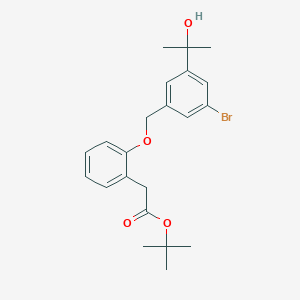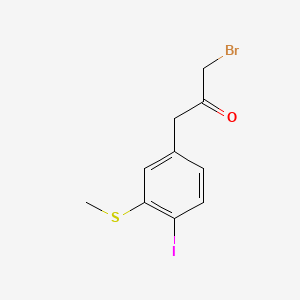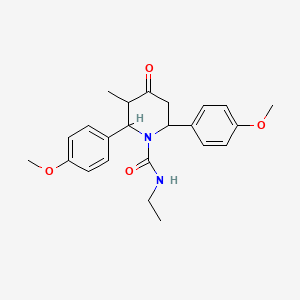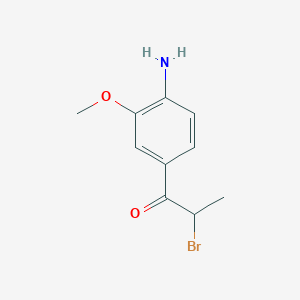![molecular formula C8H9FOS B14039990 [2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)
[2-Fluoro-5-(methylsulfanyl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Fluoro-5-(methylsulfanyl)phenyl]methanol is an organic compound with the molecular formula C8H9FOS. It is characterized by the presence of a fluorine atom, a methylsulfanyl group, and a hydroxyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-5-(methylsulfanyl)benzaldehyde with a reducing agent such as sodium borohydride to yield the desired methanol derivative .
Industrial Production Methods
Industrial production methods for [2-Fluoro-5-(methylsulfanyl)phenyl]methanol are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.
化学反応の分析
Types of Reactions
[2-Fluoro-5-(methylsulfanyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-5-(methylsulfanyl)benzaldehyde or 2-fluoro-5-(methylsulfanyl)benzoic acid.
Reduction: 2-Fluoro-5-(methylsulfanyl)phenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[2-Fluoro-5-(methylsulfanyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of [2-Fluoro-5-(methylsulfanyl)phenyl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, while the methylsulfanyl group can influence its lipophilicity and metabolic stability .
類似化合物との比較
Similar Compounds
[2-Fluoro-5-(trifluoromethyl)phenyl]methanol: Similar structure but with a trifluoromethyl group instead of a methylsulfanyl group.
[2-Fluoro-5-(methylthio)phenyl]methanol: Similar structure but with a methylthio group instead of a methylsulfanyl group.
Uniqueness
[2-Fluoro-5-(methylsulfanyl)phenyl]methanol is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The presence of the fluorine atom and the methylsulfanyl group can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .
特性
分子式 |
C8H9FOS |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
(2-fluoro-5-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C8H9FOS/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 |
InChIキー |
FFNHWQSQMZEOGT-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=C(C=C1)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)


![Tert-butyl 4-((4-amino-3-iodo-1H-pyrazolo[3,4-D]pyrimidin-1-YL)methyl)piperidine-1-carboxylate](/img/structure/B14039942.png)



![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B14039954.png)
![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1'-cyclopropane]](/img/structure/B14039963.png)
